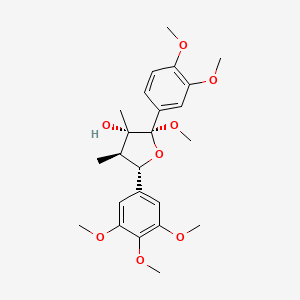
KadlongirinA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadlongirinA is a novel chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications This compound is known for its distinctive molecular structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KadlongirinA involves several key steps, each requiring specific reaction conditions to ensure the desired product is obtained. The primary synthetic route includes:
Initial Formation: The initial step involves the reaction of precursor molecules under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compounds are then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.
Final Synthesis: The final step involves the purification and crystallization of this compound to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. Key factors in industrial production include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
KadlongirinA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. For example, oxidized derivatives may exhibit enhanced biological activity, while reduced derivatives may have improved stability.
Aplicaciones Científicas De Investigación
KadlongirinA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of KadlongirinA involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: this compound binds to specific proteins and enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: The compound influences several cellular pathways, including signal transduction and metabolic pathways, resulting in its diverse biological activities.
Comparación Con Compuestos Similares
KadlongirinA is unique compared to other similar compounds due to its distinct molecular structure and properties. Some similar compounds include:
Compound X: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
Compound Y: Exhibits similar biological activity but has a different mechanism of action.
Compound Z: Used in similar industrial applications but has different physical and chemical properties.
Propiedades
Fórmula molecular |
C24H32O8 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2-(3,4-dimethoxyphenyl)-2-methoxy-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-3-ol |
InChI |
InChI=1S/C24H32O8/c1-14-21(15-11-19(28-5)22(30-7)20(12-15)29-6)32-24(31-8,23(14,2)25)16-9-10-17(26-3)18(13-16)27-4/h9-14,21,25H,1-8H3/t14-,21+,23+,24-/m1/s1 |
Clave InChI |
HGNZMFBTCJXSJN-MNYBSHFLSA-N |
SMILES isomérico |
C[C@@H]1[C@H](O[C@@]([C@@]1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1C(OC(C1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


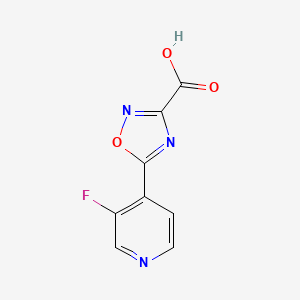
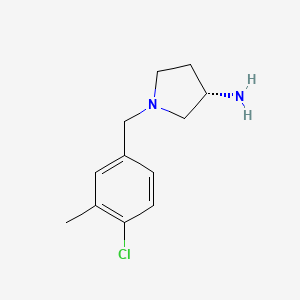
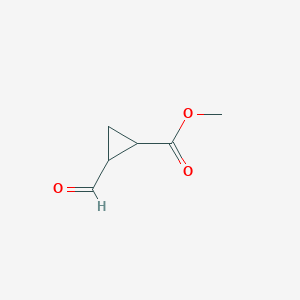
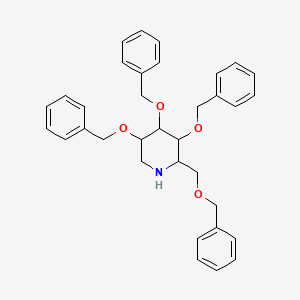
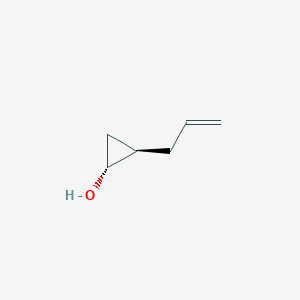
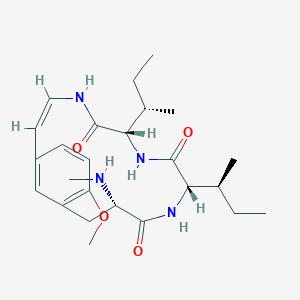

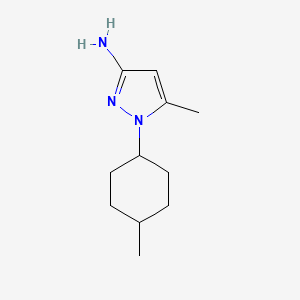

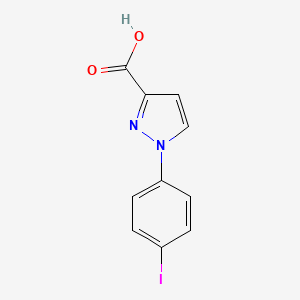
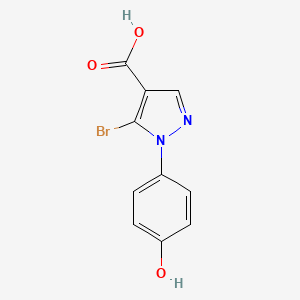
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)
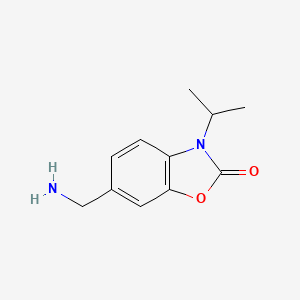
![1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13063790.png)
